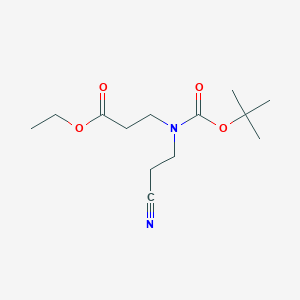
Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate
Overview
Description
Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate is a chemical compound with the molecular formula C13H22N2O4 and a molecular weight of 270.33 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate can be synthesized through a multi-step process involving the reaction of ethyl 3-aminopropanoate with tert-butoxycarbonyl chloride and 2-cyanoethylamine . The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The compound is purified through techniques such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate undergoes various chemical reactions, including:
- **
Biological Activity
Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate, with the CAS number 266353-22-4, is a compound that has garnered attention in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.
Basic Information
- Molecular Formula : C13H22N2O4
- Molecular Weight : 270.33 g/mol
- Boiling Point : 389.4 ± 35.0 °C
- Density : 1.1 ± 0.1 g/cm³
- Flash Point : 189.3 ± 25.9 °C
- Appearance : Liquid
Storage and Safety
This compound should be stored at room temperature and handled with care to avoid skin contact or inhalation of vapors due to potential toxicity risks .
The biological activity of this compound primarily stems from its role as an intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological interactions, making it a valuable compound in drug design.
Pharmacological Studies
Research indicates that derivatives of compounds similar to this compound exhibit significant pharmacological activities:
- Antitumor Activity : Compounds with similar structural motifs have shown inhibitory effects against various cancer cell lines, including MCF-7 and MDA-MB-231, suggesting potential applications in cancer therapy .
- Anti-inflammatory Effects : Some studies have reported that related compounds can inhibit the production of inflammatory cytokines, indicating a possible role in treating inflammatory diseases .
Case Study 1: Antitumor Efficacy
A study investigating the antitumor properties of pyrazole derivatives found that specific modifications led to enhanced cytotoxic effects against breast cancer cell lines. The combination of these derivatives with established chemotherapeutics like doxorubicin resulted in synergistic effects, highlighting the potential for this compound derivatives in combination therapies .
Case Study 2: Anti-inflammatory Activity
In another investigation, a related compound demonstrated significant anti-inflammatory activity by reducing nitric oxide and TNF-α levels in vitro. This suggests that this compound could be explored for its anti-inflammatory properties as well .
Research Findings Summary Table
Properties
IUPAC Name |
ethyl 3-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-5-18-11(16)7-10-15(9-6-8-14)12(17)19-13(2,3)4/h5-7,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLUMIJVNZJWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CCC#N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















